molecular formula C12H13NO2 B13875216 3-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid

3-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid

Cat. No.: B13875216
M. Wt: 203.24 g/mol
InChI Key: NIEBUCOREWIRPX-UHFFFAOYSA-N
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Description

3-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid is a heterocyclic compound that features a tetrahydropyridine ring fused to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid typically involves the formation of the tetrahydropyridine ring followed by its attachment to the benzoic acid group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the tetrahydropyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid is unique due to its specific structural configuration, which combines the tetrahydropyridine ring with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid

InChI

InChI=1S/C12H13NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-4,8,13H,5-7H2,(H,14,15)

InChI Key

NIEBUCOREWIRPX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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